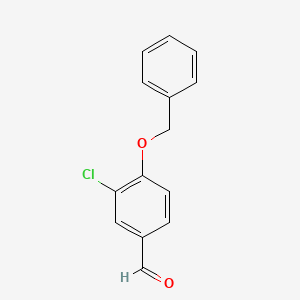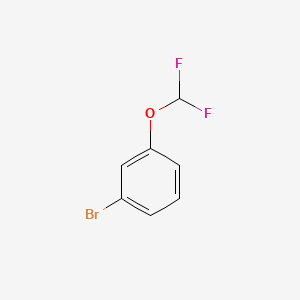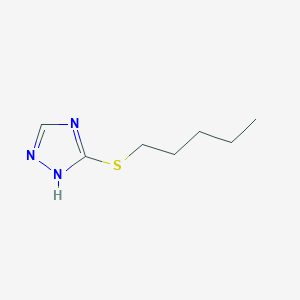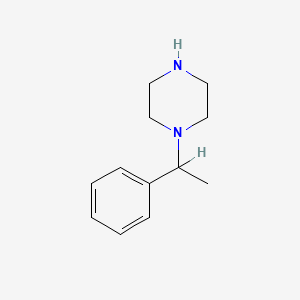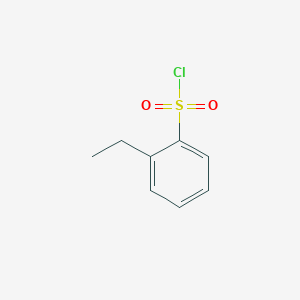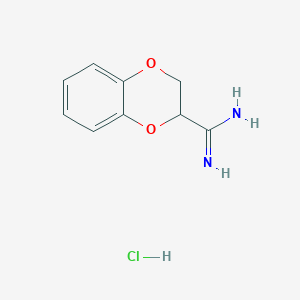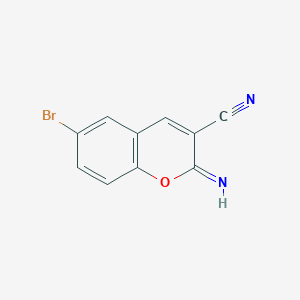
2-Bromo-3-(3,5-dichlorophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-3-(3,5-dichlorophenyl)-1-propene” is a chemical compound. Its structure suggests that it is an alkene with a bromine atom and a 3,5-dichlorophenyl group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds like these are often synthesized through reactions like the Suzuki-Miyaura cross-coupling . This reaction is widely used for forming carbon-carbon bonds and involves a palladium-catalyzed cross-coupling of organoboron compounds with organic halides .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a propene backbone with a bromine atom attached to the second carbon and a 3,5-dichlorophenyl group attached to the third carbon .Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-3-(3,5-dichlorophenyl)-1-propene: is a valuable compound in organic synthesis, particularly in the formation of boronic esters . These esters are crucial intermediates in various organic reactions, including Suzuki-Miyaura coupling , which is widely used to form carbon-carbon bonds . The compound’s reactivity towards boronate complex formation makes it a candidate for creating new organic molecules, potentially leading to the development of novel pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound could be explored for the synthesis of boronic acid derivatives . These derivatives are significant due to their application in neutron capture therapy , a targeted cancer treatment method. The boron-containing compounds accumulate in cancer cells and are then irradiated with neutrons, causing cell destruction.
Agricultural Chemistry
The role of 2-Bromo-3-(3,5-dichlorophenyl)-1-propene in agriculture could be in the development of pesticides or herbicides . Boronic esters derived from this compound may serve as intermediates in synthesizing active ingredients for crop protection .
Biotechnology
In biotechnology, 2-Bromo-3-(3,5-dichlorophenyl)-1-propene could be a precursor in the synthesis of compounds used in diagnostic assays or biosensors . The boronic acid moiety can bind to saccharides, which is useful in detecting glucose levels in diabetic patients or other biological applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-3,5-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKQRJTDJYYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373629 |
Source


|
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
CAS RN |
842140-33-4 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-3,5-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3,5-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

